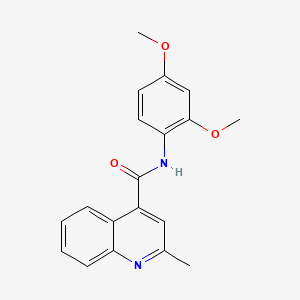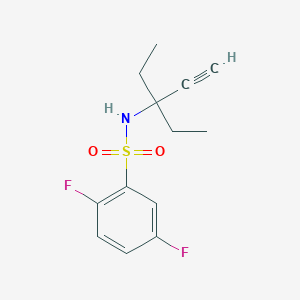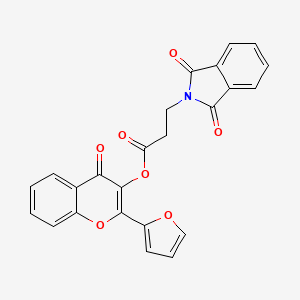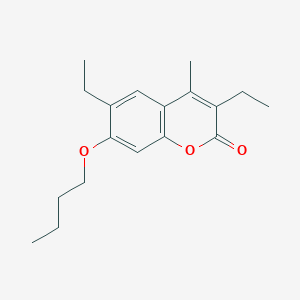![molecular formula C17H18ClFN2O B4747287 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4747287.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea, also known as CFMPU, is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been extensively used in scientific research as a tool to investigate the function and regulation of various ion channels and receptors. It has been found to modulate the activity of several ion channels, including GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has also been used to study the role of these ion channels in various physiological processes, such as synaptic transmission, learning, and memory.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea involves the modulation of ion channel activity through allosteric binding. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea binds to a specific site on the ion channel, which leads to a conformational change that alters the channel's activity. This modulation of ion channel activity can either enhance or inhibit the function of the ion channel, depending on the specific channel and the context of the experiment.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and anxiolytic effects. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has also been found to inhibit the activity of NMDA receptors, which leads to decreased excitatory neurotransmission and analgesic effects. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been found to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea is its high potency and selectivity for specific ion channels and receptors. This allows for precise modulation of ion channel activity, which is essential for investigating their function and regulation. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea is relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also some limitations to using N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea in laboratory experiments. One of the main limitations is its potential for off-target effects, which can lead to unintended modulation of other ion channels or receptors. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea's potency and selectivity can make it difficult to assess the physiological relevance of its effects, as the concentrations required for modulation may be higher than those found in vivo.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea. One area of interest is the development of more selective and potent N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea analogs, which could be used to investigate the function and regulation of specific ion channels and receptors with greater precision. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea's effects on different cell types and in different physiological contexts, as this could provide insights into the role of ion channels and receptors in various physiological processes. Finally, the development of new techniques for assessing ion channel activity, such as optogenetics and voltage imaging, could provide new avenues for investigating the effects of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea and other ion channel modulators.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-3-15(12-6-4-11(2)5-7-12)20-17(22)21-16-9-8-13(18)10-14(16)19/h4-10,15H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWETIIOUUSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)

![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)
![N-(2-ethoxyphenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4747241.png)
![ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4747256.png)

![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)

